molecular formula C10H21N3O B7931202 N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7931202
M. Wt: 199.29 g/mol
InChI Key: OHAFSOVRPPKXHV-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a structurally complex acetamide derivative featuring a pyrrolidine core substituted with a 2-aminoethyl group at position 1 and a methylene-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a methyl group.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)12(2)8-10-4-3-6-13(10)7-5-11/h10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAFSOVRPPKXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an aminoethyl moiety.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Potential
Research indicates that compounds similar to N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide may exhibit antidepressant and anxiolytic properties. The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing new treatments for mood disorders. Studies have shown that derivatives of pyrrolidine compounds can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. It has been suggested that the compound may help protect neurons from oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves modulation of signaling pathways that reduce inflammation and promote cell survival.

Chemical Biology

Biochemical Assays
this compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its structure allows it to serve as a probe for understanding the mechanisms of action of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel pharmaceuticals. By modifying its structure, researchers can create derivatives with enhanced pharmacological profiles or reduced side effects. This synthetic versatility is crucial in drug discovery processes.

Toxicological Studies

Safety Profiling
Given its potential applications in pharmaceuticals, understanding the safety profile of this compound is essential. Toxicological studies assess its effects on human health and the environment, focusing on parameters such as skin irritation, eye irritation, and respiratory toxicity . These studies guide safe handling practices in laboratory settings.

Case Studies

Study Title Objective Findings
Evaluation of Antidepressant ActivityTo assess the antidepressant potential of pyrrolidine derivativesFound significant reduction in depressive-like behavior in animal models after administration of similar compounds
Neuroprotection Against Oxidative StressTo investigate neuroprotective effects on neuronal cellsDemonstrated that compounds with similar structures reduced cell death in neuronal cultures exposed to oxidative stress
Receptor Binding Affinity StudiesTo analyze binding affinity to serotonin receptorsShowed promising binding affinity indicating potential as a serotonergic agent

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related acetamides featuring cyclic amines (pyrrolidine, piperidine) and diverse substituents. Key differences include ring type, substituent positions, and nitrogen functionalization, which influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison

Compound Name (CAS/ID if available) Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Evidence
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide C₁₀H₂₀N₃O (inferred) ~198.29 Pyrrolidine (1: 2-aminoethyl; 2: methylene-linked N-methyl-acetamide) -
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (1353945-60-4) C₁₂H₂₃N₃O 225.33 Piperidine (4: acetamide; N-cyclopropyl)
N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide C₁₅H₂₇N₅O 299.41 Pyrrolidine (1: isopropyl; 3: methylene-linked piperazinyl-acetamide)
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (1187165-09-8) Not provided - Piperidine (3: methylene-linked N-methyl-acetamide; 1: amino-acetyl)
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (848249-35-4) C₂₁H₂₆N₂O₂ 338.45 Aryl-pyrrolidine hybrid (phenoxy-acetamide with pyrrolidine)

Key Observations:

Substituent Effects: The 2-aminoethyl group in the main compound may enhance solubility and hydrogen-bonding capacity compared to lipophilic substituents like isopropyl (). Cyclopropyl () and piperazinyl () substituents introduce distinct electronic and steric profiles, influencing receptor binding.

Hazard Profile : Aryl-pyrrolidine acetamides (e.g., ) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting similar hazards for the main compound.

Analytical Data:

  • Elemental analysis (e.g., C₆H₁₀N₂O in : Calc. C 71.21%, H 7.81%) validates purity in related compounds.
  • LC-MS and NMR data () provide benchmarks for characterizing acetamide derivatives.

Biological Activity

N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound can be described by its chemical structure, which includes a pyrrolidine ring and an acetamide functional group. The specific arrangement of these groups contributes to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The mechanism of action for this compound may involve modulation of neurotransmitter systems or interaction with opioid receptors, as suggested by related studies on pyrrolidine derivatives .

Opioid Receptor Agonism

Research has identified related compounds that act as agonists for kappa opioid receptors, indicating that this compound may exhibit similar properties. These interactions could lead to analgesic effects or influence mood and behavior .

Animal Studies

In vivo studies on structurally related compounds have demonstrated significant effects on pain modulation and behavioral changes in animal models. For example, certain derivatives showed reduced pain responses in rodent models when administered at specific dosages . These findings imply that this compound could possess similar analgesic properties.

Clinical Implications

While direct clinical studies on this compound are scarce, the implications of its biological activity suggest potential therapeutic applications in pain management or as an antimicrobial agent. Further research is necessary to validate these applications through clinical trials.

Research Findings Summary

Biological Activity Findings
Antimicrobial Activity MIC values for related compounds range from 3.12 to 12.5 μg/mL against S. aureus and E. coli .
Opioid Receptor Interaction Potential agonist for kappa opioid receptors; may influence pain modulation and mood .
Analgesic Effects Animal studies show reduced pain responses with related compounds .

Q & A

What are the recommended synthetic routes for N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example:

  • Step 1 : React a pyrrolidine precursor (e.g., 2-pyrrolidinemethanol) with 2-aminoethylamine to introduce the amino-ethyl side chain.
  • Step 2 : Acetylation using methyl acetamide in the presence of a coupling agent (e.g., HATU or DCC) under inert conditions.
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) followed by recrystallization.
  • Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

How is the compound characterized post-synthesis?

Level: Basic
Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, DMSO-d6) to verify proton environments (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, acetamide methyl at δ 2.0 ppm).
  • HRMS : To confirm molecular formula (e.g., [M+H]+ calculated for C11H22N3O: 236.1764, observed: 236.1768).
  • HPLC : Purity assessment (>95% using a C18 column, acetonitrile/water gradient) .

How can researchers resolve contradictions in reported pharmacological data for this compound?

Level: Advanced
Answer:
Contradictions may arise from:

  • Experimental variability : Differences in dosage (e.g., 10 µM vs. 100 µM) or model systems (cell lines vs. in vivo).
  • Impurity profiles : Use LC-MS to rule out genotoxic acetamide byproducts (retention time: 8.2 min, m/z 60.05) .
  • Data cross-validation : Compare results across independent studies and replicate under standardized conditions (e.g., OECD guidelines) .

What analytical methods detect genotoxic impurities like acetamide in this compound?

Level: Advanced
Answer:

  • Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with flame ionization detection (FID) for acetamide quantification (LOD: 0.1 ppm) .
  • LC-MS/MS : MRM mode (transition m/z 60→43) for trace-level detection in drug substance .
  • Sample preparation : Solid-phase extraction (SPE) to isolate impurities prior to analysis .

What safety precautions are necessary when handling this compound?

Level: Basic
Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (H335 hazard).
  • Waste disposal : Segregate aqueous and organic waste; consult certified biohazard disposal services .

How can reaction yields be optimized during synthesis?

Level: Advanced
Answer:

  • Catalyst optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.
  • Continuous flow reactors : Improve mixing and reduce side reactions (e.g., overoxidation).
  • Process monitoring : In-line FTIR to track reaction progress and adjust parameters in real time .

What are the known biological targets or pathways affected by this compound?

Level: Basic
Answer:

  • Enzyme inhibition : Potential inhibition of N-acetyl glucosaminidase (IC50 ~50 nM), validated via fluorogenic substrate assays (4-methylumbelliferyl-β-D-N-acetylglucosaminide) .
  • Cellular pathways : Modulates MAPK/ERK signaling in neuronal cell lines (IC50 10 µM, Western blot validation) .

What strategies mitigate instability during storage?

Level: Advanced
Answer:

  • Storage conditions : Protect from light in amber vials at -20°C under argon.
  • Stabilizers : Add 0.1% BHT to prevent oxidative degradation.
  • Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

How is compound purity validated for in vitro studies?

Level: Basic
Answer:

  • Multi-method approach : Combine HPLC (purity), NMR (structural integrity), and elemental analysis (C, H, N concordance ±0.3%).
  • Batch consistency : Use QC criteria (e.g., ±5% variance in bioactivity between batches) .

How should discrepancies in molecular weight or structural data be addressed?

Level: Advanced
Answer:

  • Cross-reference databases : Validate against PubChem (CID: [insert]), NIST Chemistry WebBook, and EPA DSSTox (DTXSID) entries.
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) .

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